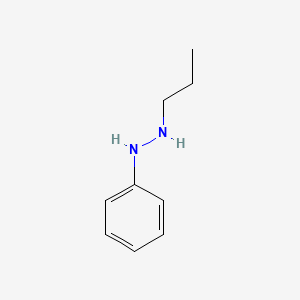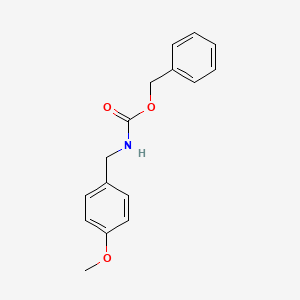
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions typically involve the use of solvents like chloroform and methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester is widely used in scientific research, particularly in the following fields:
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the desired effects . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester include:
- Benzoic acid, 2-methoxy-, methyl ester
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 3-methoxy-, methyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity .
Propiedades
Fórmula molecular |
C19H20N2O6 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
methyl 5-amino-2-[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenoxy]benzoate |
InChI |
InChI=1S/C19H20N2O6/c1-25-17(22)9-10-21-18(23)12-3-6-14(7-4-12)27-16-8-5-13(20)11-15(16)19(24)26-2/h3-8,11H,9-10,20H2,1-2H3,(H,21,23) |
Clave InChI |
ZYMCRMCSKGOXPA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)


![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)



![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)

![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)




